molecular formula C16H14N2OS B1416138 5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione CAS No. 1105190-49-5

5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione

Cat. No. B1416138
M. Wt: 282.4 g/mol
InChI Key: COWPIVQIEPAUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione, also known as MPTI, is a small molecule that has been studied for its potential applications in various fields of science. MPTI has a unique chemical structure that makes it an interesting compound to study.

Scientific Research Applications

Neurological Research

  • Serotonin-3 Receptor Antagonists : A study by Rosen et al. (1990) discussed the synthesis of a compound structurally similar to "5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione". This compound showed potential as a serotonin-3 receptor antagonist and effectively penetrated the blood-brain barrier, suggesting its utility in neurological studies (Rosen et al., 1990).

Inhibitors in Biochemistry

  • Dopamine Beta-Hydroxylase Inhibition : McCarthy et al. (1990) explored derivatives similar to the compound as inhibitors of dopamine beta-hydroxylase. This enzyme is crucial in the synthesis of norepinephrine from dopamine, indicating potential applications in the study of neurotransmitter regulation (McCarthy et al., 1990).

Synthetic Chemistry

  • Synthesis of Functionalized Derivatives : Sarıpınar et al. (2006) conducted a study on the synthesis of various derivatives, including those similar to "5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione". Such studies are vital in the development of novel compounds with potential pharmacological applications (Sarıpınar et al., 2006).

Cancer Research

  • EGFR Inhibitors : Karayel (2021) investigated benzimidazole derivatives, structurally related to the compound , as EGFR inhibitors. These studies contribute to the development of new anti-cancer therapies (Karayel, 2021).

Corrosion Inhibition

  • Corrosion Inhibition : Prashanth et al. (2021) synthesized and evaluated derivatives for corrosion inhibition efficacy, highlighting the compound's potential in industrial applications (Prashanth et al., 2021).

properties

IUPAC Name

4-(4-methoxyphenyl)-3-phenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-19-14-9-7-12(8-10-14)15-11-17-16(20)18(15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWPIVQIEPAUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 2
Reactant of Route 2
5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 3
Reactant of Route 3
5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 4
5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 5
Reactant of Route 5
5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 6
5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.